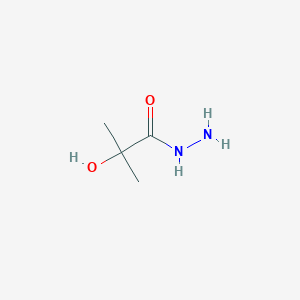
5-Ethyl-1H-pyrazol-3-ol
Übersicht
Beschreibung
5-ethyl-1H-pyrazol-3-ol is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Wissenschaftliche Forschungsanwendungen
5-ethyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and diabetes.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties
Wirkmechanismus
Target of Action
Pyrazole derivatives, which include 5-ethyl-1h-pyrazol-3-ol, are known to exhibit a wide spectrum of biological properties . They are often used as pharmacophores in various therapeutic divisions .
Mode of Action
The mode of action of pyrazole derivatives often involves interactions with their targets that result in changes at the molecular level . The presence of two dissimilar and adjacent nitrogen atoms in the pyrazole ring allows it to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .
Biochemical Pathways
Pyrazole derivatives are known to affect a broad range of pharmacological properties . They are often involved in various biochemical pathways due to their ability to interact with different biological targets .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities . The effects of these compounds at the molecular and cellular level are often the result of their interaction with their biological targets .
Action Environment
The structure of pyrazoles may influence their reactivity, which can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemische Analyse
Biochemical Properties
5-ethyl-1H-pyrazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase, where this compound acts as an inhibitor. This interaction is crucial in the anti-inflammatory properties of the compound. Additionally, this compound forms hydrogen bonds with proteins, which can influence their structure and function. The compound’s ability to donate and accept hydrogen bonds facilitates its interaction with various biomolecules, making it a versatile agent in biochemical reactions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the p53 pathway, leading to programmed cell death. This effect is particularly significant in colorectal carcinoma cells, where this compound has demonstrated potent cytotoxicity . Additionally, the compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. This modulation can lead to changes in the expression of genes involved in inflammation, apoptosis, and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of cancer. These effects include prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy can be influenced by factors such as pH and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic properties, making it a potential candidate for treating inflammatory conditions . At higher doses, this compound can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with cellular enzymes and the generation of reactive oxygen species. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion in urine and bile . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of other metabolites in the body. This interaction can have implications for drug-drug interactions and the overall metabolic profile of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, it can interact with transporters and binding proteins, which facilitate its movement within the body . The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters. These factors determine the compound’s localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . In the nucleus, this compound can interact with transcription factors and influence gene expression. In the mitochondria, it can affect cellular respiration and energy production by modulating the activity of mitochondrial enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of pyrazole ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of alkylated, acylated, or sulfonylated pyrazole derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 1-ethyl-3,5-dimethyl-1H-pyrazole
- 3,5-dimethyl-1H-pyrazole
Uniqueness
5-ethyl-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Eigenschaften
IUPAC Name |
5-ethyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-4-3-5(8)7-6-4/h3H,2H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTFNIOWJJRVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289228 | |
| Record name | 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110475-21-3 | |
| Record name | 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110475-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)










